Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 885518-85-4
VCID: VC3757636
InChI: InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

CAS No.: 885518-85-4

Cat. No.: VC3757636

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate - 885518-85-4

Specification

CAS No. 885518-85-4
Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
IUPAC Name methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Standard InChI InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Standard InChI Key FVIVPMMXHLLRDF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br
Canonical SMILES COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br

Introduction

Chemical Structure and Properties

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate represents a complex indazole derivative with specific functional groups strategically positioned around its heterocyclic core. The compound is characterized by the presence of a bromine atom at position 6, a formyl group at position 3, and a methyl carboxylate group at position 4 of the indazole ring system .

Basic Chemical Information

The compound possesses the following fundamental chemical characteristics:

PropertyValueSource
CAS Number885518-85-4
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
IUPAC NameMethyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
Synonyms6-Bromo-3-formyl-1H-indazole-4-carboxylic acid methyl ester; 6-Bromo-3-formyl-4-indazole carboxylic acid methyl ester

Physical Properties

The physical properties of this compound have been primarily determined through predictive computational methods rather than experimental measurements, due to its specialized nature :

Physical PropertyPredicted ValueMethod
Boiling Point465.5±40.0 °CComputational prediction
Density1.760±0.06 g/cm³Computational prediction
pKa9.25±0.40Computational prediction

Applications in Scientific Research

Material Science Applications

The unique structural features of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly its multiple functional groups, make it potentially valuable in material science applications. Similar compounds have been employed in:

  • Development of advanced polymers with specialized electrical or thermal characteristics

  • Creation of materials with specific optical properties

  • Design of functional materials for electronic applications

Structural Comparison with Related Compounds

Understanding the relationship between methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate and similar compounds provides context for its potential properties and applications.

Comparison Table

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate885518-85-4C10H7BrN2O3283.08Reference compound
Methyl 6-bromo-1H-indazole-4-carboxylate885518-49-0C9H7BrN2O2255.07Lacks formyl group at position 3
Methyl 6-bromo-1H-indazole-3-carboxylate885278-42-2C9H7BrN2O2255.07Carboxylate at position 3 instead of 4; lacks formyl group
6-Bromo-4-fluoro-1H-indazole-3-carboxylate1000341-53-6C9H6BrFN2O2273.06Contains fluoro group at position 4 instead of carboxylate; lacks formyl group
Methyl 6-bromo-1H-indole-4-carboxylate107650-22-6C10H8BrNO2254.08Indole core instead of indazole; lacks formyl group

This comparative analysis highlights the unique positioning of functional groups in methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly the presence of both a formyl group and a carboxylate group at specific positions .

Reactivity and Chemical Behavior

Indazole Core Reactivity

The indazole core of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate exhibits specific reactivity patterns. Research on similar bromoindazole compounds indicates:

"The reactivity of 6-bromoindazole is comparable to that of 6-bromoindole; it undergoes nucleophilic substitution under virtually the same conditions."

This suggests that the bromine at position 6 serves as a reactive site for potential modifications through nucleophilic substitution reactions.

Functional Group Reactivity

The compound contains multiple reactive functional groups that can participate in various transformations:

  • The formyl group at position 3 can undergo typical aldehyde reactions including:

    • Reduction to alcohols

    • Oxidation to carboxylic acids

    • Condensation reactions with amines and other nucleophiles

  • The methyl carboxylate at position 4 can participate in:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification reactions

    • Amidation reactions

SupplierPackage SizePrice (as of April 2025)
CymitQuimica50 mg426.00 €
CymitQuimica500 mg1,143.00 €

The relatively high cost per gram indicates the specialized nature of this compound and the potentially complex synthesis required for its production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator